

Technical Support Center: Improving the Wettability of Polypropylene Surfaces

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Compound of Interest

Compound Name: Polypropylene

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the surface wettability of **polypropylene** (PP). **Polypropylene**'s inherent low surface energy makes it hydrophobic, posing challenges for applications requiring adhesion, printing, or coating.^{[1][2][3]} Surface treatments are employed to increase its surface energy and render it more hydrophilic.^{[2][4]}

General FAQs

Q1: Why is **polypropylene** so difficult to wet? **Polypropylene** is a non-polar polymer with a low surface free energy, typically around 24-34 mJ/m² (or dynes/cm).^{[1][3][5]} For a liquid to wet a surface effectively, the surface energy of the substrate should be higher than the surface tension of the liquid.^[3] Water-based liquids, adhesives, and inks have high surface tension and thus tend to bead up on the PP surface rather than spreading out.^{[5][6]}

Q2: What is the goal of surface treatment for **polypropylene**? The primary goal is to increase the surface free energy of the **polypropylene**.^[4] This is achieved by introducing polar functional groups (containing oxygen or nitrogen) onto the polymer's surface and sometimes by increasing surface roughness.^{[2][7][8]} These changes make the surface more chemically receptive to polar liquids, inks, and adhesives, thereby improving wettability and adhesion.^{[2][9]}

Q3: How is the effectiveness of a surface treatment measured? The most common method is by measuring the contact angle of a liquid (usually deionized water) on the treated surface.^[10]^{[11][12]} A lower contact angle indicates better wettability.^[12] For a more comprehensive

analysis, the surface free energy (SFE) is calculated by measuring the contact angles of at least two different liquids with known surface tension characteristics (one polar and one dispersive, like water and diiodomethane).[\[13\]](#)[\[14\]](#)[\[15\]](#)

Surface Treatment Methods: Guides & Troubleshooting

Plasma Treatment

Plasma treatment is a highly effective and versatile method that uses ionized gas to modify the PP surface, creating new functional groups and increasing surface energy.[\[1\]](#)[\[16\]](#)[\[17\]](#) It can be performed at low pressure (in a vacuum chamber) or at atmospheric pressure.[\[17\]](#)

FAQs: Plasma Treatment

- Q: What happens to the PP surface during plasma treatment? The ionized gas (plasma) bombards the PP surface, breaking molecular bonds and creating free radicals. These radicals react with the gas species (e.g., oxygen from an air plasma) to form polar functional groups like carbonyl (C=O), carboxyl (COOH), and hydroxyl (OH). This process increases the surface's polarity and, consequently, its wettability.[\[7\]](#)
- Q: What is the difference between atmospheric and low-pressure plasma? Low-pressure (vacuum) plasma treatment is ideal for batch processing of complex 3D parts, ensuring uniform treatment.[\[17\]](#) Atmospheric plasma is better suited for in-line processing of flat materials or spot treatments as it does not require a vacuum chamber.[\[17\]](#)

Troubleshooting: Plasma Treatment

- Issue: Inconsistent or insufficient improvement in wettability after treatment.
 - Possible Cause 1: Incorrect Process Parameters. The effectiveness of plasma treatment is highly dependent on parameters like power, treatment time, gas type, and pressure.
 - Solution: Optimize your parameters. As shown in the data below, even a few seconds of treatment can dramatically decrease the water contact angle.[\[5\]](#)[\[6\]](#) However, over-treatment can sometimes be counterproductive.[\[6\]](#) Perform a time-course experiment to find the optimal treatment duration for your specific setup.[\[18\]](#)

- Possible Cause 2: Contamination. The surface may have contaminants (e.g., mold release agents, oils from handling) that inhibit the plasma's effectiveness.
- Solution: Ensure the **polypropylene** substrate is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before placing it in the plasma chamber.
- Issue: The improved wettability disappears over time.
 - Possible Cause: Hydrophobic Recovery. This is a known phenomenon where the treated polymer surface gradually reverts to a more hydrophobic state.^[19] It can happen due to the reorientation of the polymer chains, where the newly formed polar groups migrate from the surface into the bulk of the material.
 - Solution: Use the treated **polypropylene** as soon as possible after treatment for bonding, coating, or printing. If storage is necessary, studies have shown that storing plasma-treated surfaces in water can prevent hydrophobic recovery, whereas storage in air leads to a reduction in polarity.^[19]

Quantitative Data: Plasma Treatment

Treatment	Water Contact Angle (°)	Surface Free Energy (SFE) (mJ/m ²)	Polar Component of SFE (mJ/m ²)	Dispersive Component of SFE (mJ/m ²)
Untreated PP	>100°	24.2	0.0	24.2
Air Plasma (3 seconds)	64°	46.8	22.6	24.2
Air Plasma (5 seconds)	55°	50.8	26.6	24.2
Air Plasma (15 seconds)	71°	41.5	17.3	24.2
Air Plasma (60 seconds)	51°	52.0	27.8	24.2
Data synthesized from a study by Nanoscience Instruments and Glow Research. [5] [6]				

Corona Treatment

Corona treatment uses a high-voltage electrical discharge in the air to create a "corona" of plasma that modifies the surface.[\[1\]](#)[\[9\]](#) It is a cost-effective method commonly used for treating films and flat sheets.[\[20\]](#)[\[21\]](#)

FAQs: Corona Treatment

- Q: How does corona treatment work? The high voltage ionizes the air between two electrodes, creating plasma.[\[20\]](#) When the PP film passes through this plasma, the surface is oxidized, leading to the formation of polar groups and an increase in surface energy, similar to plasma treatment.[\[8\]](#)[\[9\]](#) The target surface energy for good adhesion on PP is typically 38-42 dynes/cm (mJ/m²).[\[9\]](#)

- Q: Is corona treatment permanent? Like plasma treatment, the effects of corona treatment can diminish over time due to hydrophobic recovery. The level of treatment can also decrease with handling and storage. It is always recommended to print or bond to the material shortly after treatment.

Troubleshooting: Corona Treatment

- Issue: Visible "fish-marks" or patterning on the PP surface after treatment.
 - Possible Cause: This issue is common with low-frequency corona treaters.[\[21\]](#) The marks are a result of the frequency at which the material is treated.
 - Solution: Mitigate this by increasing the distance between the treating heads and the material or by increasing the line speed to find a "sweet spot."[\[21\]](#) Alternatively, using a high-frequency corona system can avoid this problem altogether, though these systems can be more expensive.[\[21\]](#)
- Issue: Treatment is effective on the top side but also occurs on the reverse side of the film.
 - Possible Cause: Air can become trapped between the film and the support roller. This trapped air gets ionized by the corona, causing unintended treatment on the reverse side.[\[22\]](#)
 - Solution: Ensure good contact between the film and the roller. Using a pressure roller to force out trapped air or increasing the web tension can help remedy this issue.[\[22\]](#)

Quantitative Data: Corona Treatment

Treatment	Treatment Time	Water Contact Angle (°)	Carbonyl Index (from FTIR)
Untreated PP Film	0 s	98.5°	0.00
Air Corona	2 s	79.2°	0.04
Air Corona	5 s	75.3°	0.08
Air Corona	10 s	72.1°	0.10

Data adapted from a study on corona discharge treatment of PP films.[8]

Flame Treatment

Flame treatment involves briefly passing a precisely controlled gas flame over the **polypropylene** surface.[23][24] The process oxidizes the surface and removes contaminants.[25]

FAQs: Flame Treatment

- Q: How does a flame make the surface more wettable? The flame's high-temperature zone contains reactive species that abstract hydrogen atoms from the polymer chains. This leads to oxidation, forming polar functional groups on the surface.[26] The process also effectively cleans the surface by burning off low-molecular-weight oxidized material (LMWOM) and other contaminants.[25]
- Q: What are the critical parameters for flame treatment? The key parameters to control are the air-to-gas ratio of the flame (it should be an oxidizing flame), the distance from the flame to the PP surface, and the speed at which the flame passes over the surface.[23]

Troubleshooting: Flame Treatment

- Issue: Overheating, warping, or melting of the **polypropylene** part.
 - Possible Cause: The flame is too close to the surface, or the exposure time is too long.

- Solution: Increase the distance between the flame burner and the part. Increase the speed of the pass. Ensure the flame is in motion and not dwelling on any single spot.
- Issue: Inconsistent treatment across the surface.
 - Possible Cause: Uneven distance or speed during the application of the flame.
 - Solution: For manual treatment, practice a consistent and steady sweeping motion. For automated systems, ensure the robotics or conveyors are functioning correctly to maintain a constant speed and distance.

Experimental Protocols & Workflows

Protocol 1: Measuring Wettability via Contact Angle and Surface Free Energy (SFE)

This protocol describes how to measure the wettability of untreated and treated **polypropylene** surfaces.

- Apparatus: Optical tensiometer (goniometer) with a software-controlled liquid dispensing system.
- Test Liquids: At least two probe liquids with known surface tension components are required. Commonly used liquids are:
 - Deionized Water (a highly polar liquid)
 - Diiodomethane (a highly dispersive, non-polar liquid)[14]
 - Ethylene Glycol (can also be used for improved modeling)[5]
- Procedure:
 1. Place the **polypropylene** sample on the measurement stage.
 2. Dispense a small, precise volume droplet (e.g., 2-5 μL) of the first test liquid (e.g., water) onto the surface.[5]

3. Immediately begin recording images of the droplet profile.
 4. The software analyzes the image to calculate the angle formed between the droplet's edge and the solid surface. This is the static contact angle.
 5. Repeat the measurement at several different spots on the sample to ensure consistency.
 6. Thoroughly clean and dry the sample (if possible) or use a new sample spot.
 7. Repeat steps 2-5 with the second test liquid (e.g., diiodomethane).
- SFE Calculation:
 1. Input the measured contact angles for each liquid into the analysis software.
 2. Use a calculation model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) model, to calculate the total surface free energy and its polar and dispersive components.[\[5\]](#)[\[13\]](#)

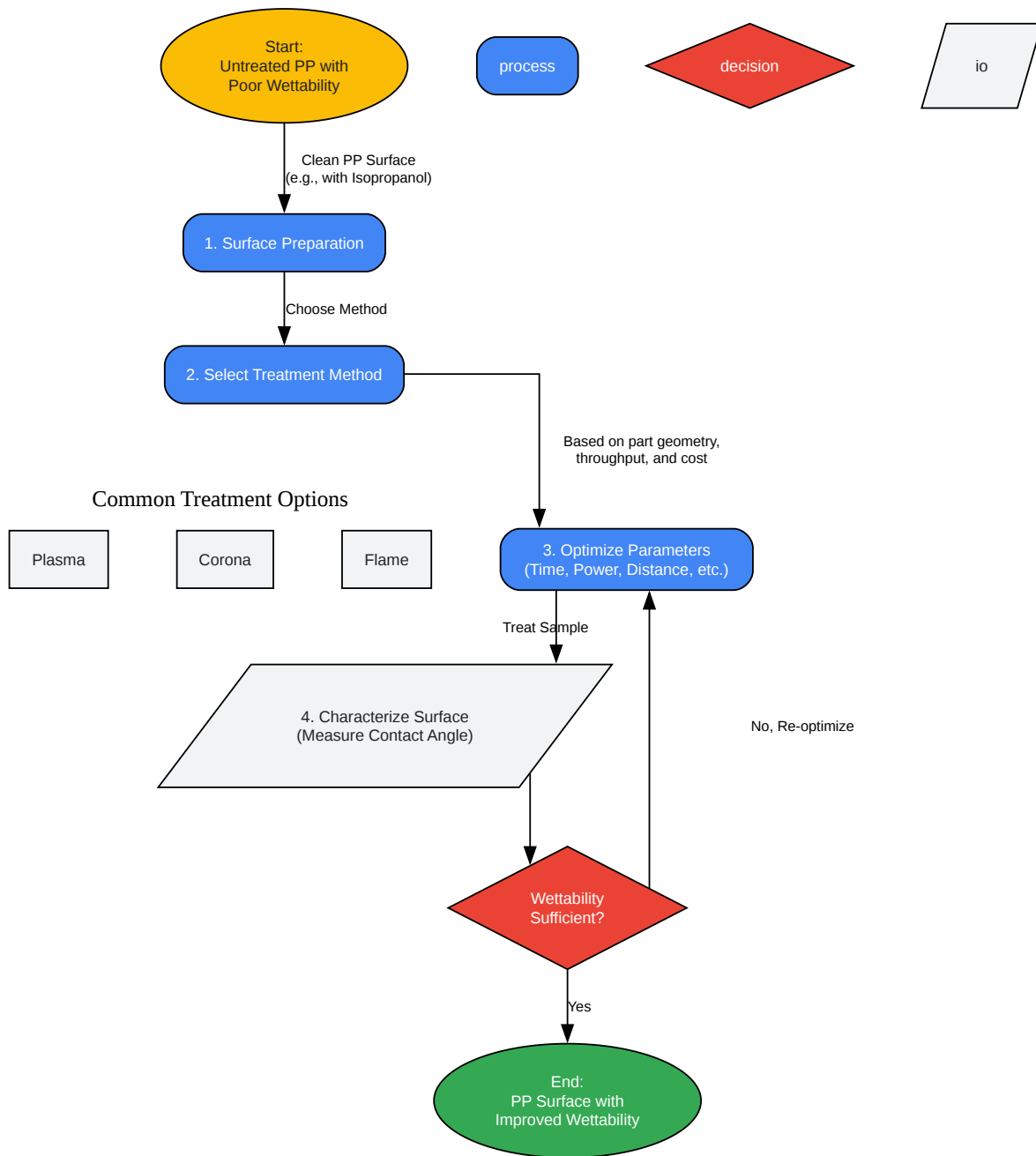
Protocol 2: Atmospheric Pressure Plasma Treatment

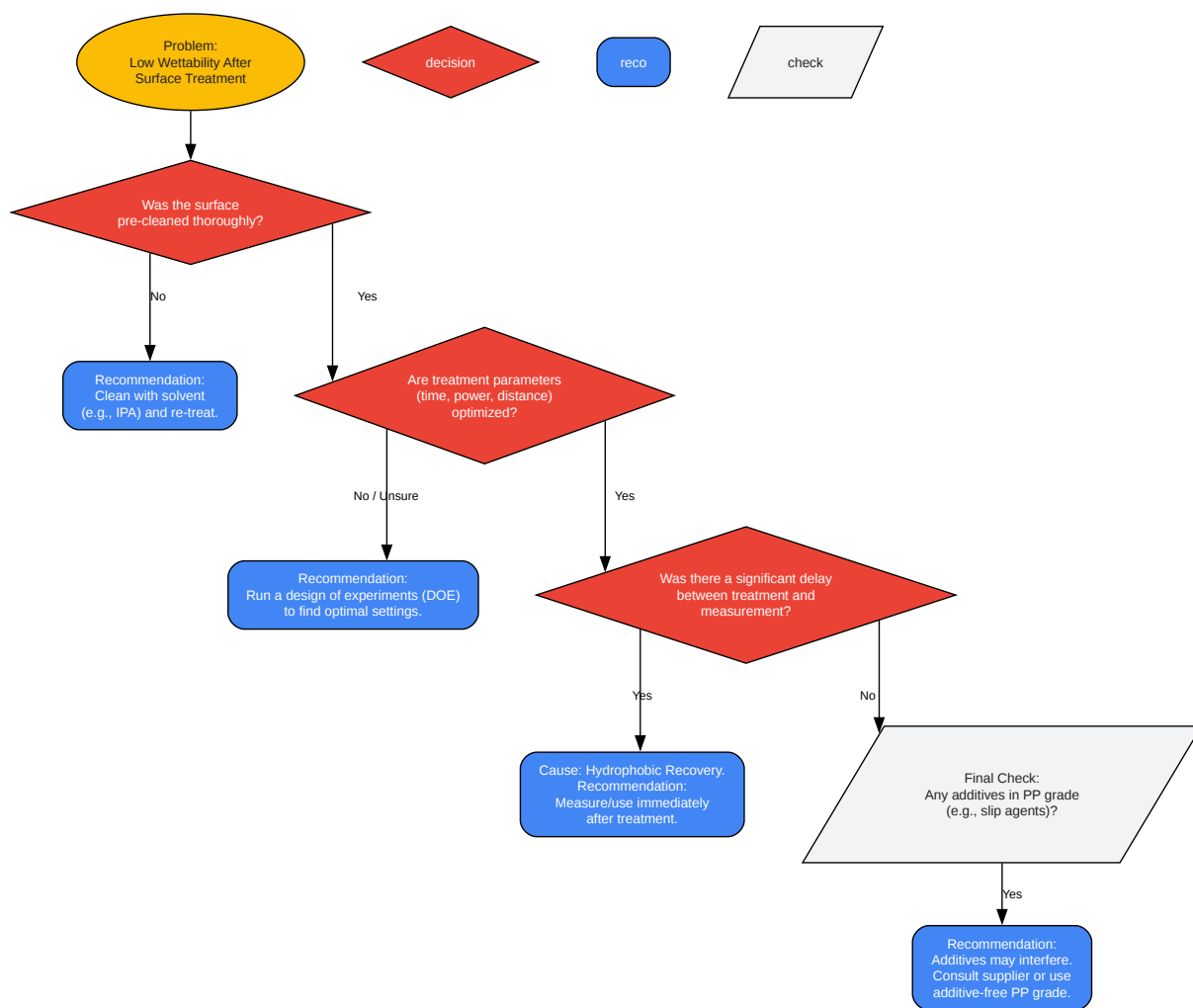
This protocol is based on a typical experimental setup for modifying PP plaques.[\[27\]](#)

- Apparatus: Atmospheric pressure plasma jet system (e.g., Plasmatreat RD1004) mounted on a robotic arm.
- Substrate: Clean, additive-free **polypropylene** plaques.
- Procedure:
 1. Mount the PP plaque on the sample stage.
 2. Set the process gas to compressed air.
 3. Set the robotic arm's traverse rate (e.g., 6 inches/second).
 4. Set the pitch (lateral distance between successive passes, e.g., 0.7 inches).
 5. Set the distance between the plasma jet gun and the sample surface. This is a key variable to optimize (e.g., vary from 0.4 to 1.0 inches).

6. Initiate the treatment. The robotic arm will move the plasma jet across the sample surface according to the set parameters.
7. Analyze the treated surface for wettability using the contact angle measurement protocol within one hour of treatment to minimize the effects of hydrophobic recovery.[\[27\]](#)

Visual Workflows and Logic





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